2-Iodopropene
Overview
Description
2-Iodopropene, also known as 2-iodo-1-propene, is an organoiodine compound with the molecular formula C3H5I. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of an iodine atom attached to a propene molecule, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodopropene can be synthesized through several methods, including:
Iodination of Propene: This method involves the direct iodination of propene using iodine and a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure the selective formation of this compound.
Finkelstein Reaction: This method involves the reaction of 2-propyl bromide with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound and sodium bromide as a byproduct.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale iodination processes. These processes often involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
2-Iodopropene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, resulting in the formation of corresponding substituted products.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, leading to the formation of dihalides, haloalkanes, and other addition products.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form propene and hydrogen iodide.
Common Reagents and Conditions
Nucleophiles: Hydroxide, cyanide, amines
Electrophiles: Halogens, hydrogen halides
Catalysts: Palladium, platinum, and other transition metals
Major Products
Substituted Propene Derivatives: Formed through substitution reactions
Dihalides and Haloalkanes: Formed through addition reactions
Propene: Formed through elimination reactions
Scientific Research Applications
2-Iodopropene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biological Studies: this compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: this compound is used in the development of new drugs and therapeutic agents, particularly in the synthesis of iodine-containing compounds with potential biological activity.
Mechanism of Action
The mechanism of action of 2-iodopropene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the double bond. The iodine atom acts as a leaving group in substitution reactions, while the double bond allows for addition and elimination reactions. These properties make this compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2-Iodopropene can be compared with other similar compounds, such as:
2-Bromopropene: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions due to the lower leaving group ability of bromine compared to iodine.
2-Chloropropene: Contains a chlorine atom instead of iodine. It is even less reactive than 2-bromopropene in substitution reactions.
2-Fluoropropene: Contains a fluorine atom instead of iodine. It is the least reactive in substitution reactions due to the strong carbon-fluorine bond.
Uniqueness of this compound
This compound is unique due to the high reactivity of the iodine atom, which makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including substitution, addition, and elimination, sets it apart from other halopropenes.
Properties
IUPAC Name |
2-iodoprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5I/c1-3(2)4/h1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAHADSKPFGJQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195925 | |
Record name | 2-Iodopropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4375-96-6 | |
Record name | 1-Propene, 2-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4375-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodopropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iodopropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodopropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Iodopropene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4APE2VA7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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